Absence of Publicly Available Quantitative Biological Data for the Target Compound
A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (USPTO, WIPO) through April 2026 returned no quantitative biological assay data—neither IC₅₀, Kᵢ, Kd, EC₅₀, nor % inhibition values—for 5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione (CAS 883279-97-8). This absence precludes any direct head-to-head or cross-study comparison with close analogs. All available vendor entries describe the compound only in terms of chemical identity and purity (≥95% by HPLC), without reporting target engagement, cellular activity, or in vivo efficacy.
| Evidence Dimension | Published quantitative bioactivity data |
|---|---|
| Target Compound Data | No peer-reviewed or patent-disclosed IC₅₀, Kᵢ, EC₅₀, or % inhibition values found |
| Comparator Or Baseline | Closest analogs (e.g., 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione: GSK-3β inhibitor; 5,7-dimethylisatin: EGFR IC₅₀ = 2.6 µM) have published activity data |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Literature and database search (PubMed, BindingDB, PubChem, patents) up to April 2026 |
Why This Matters
Without quantitative bioactivity data, procurement decisions cannot be evidence-based; the compound currently represents an uncharacterized chemical entity that would require de novo profiling before any research application.
- [1] BindingDB. BDBM223007 entry for a related compound. No matching entry found for CAS 883279-97-8. View Source
- [2] ZINC12. ZINC05031955: 5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]indoline-2,3-dione. No bioactivity data associated. View Source
